Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate

Description

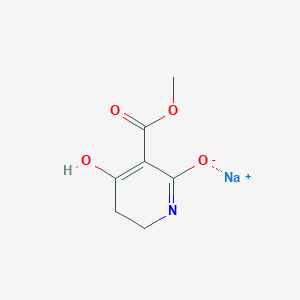

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate (CAS: 139122-78-4) is a sodium salt of a tetrahydropyridine derivative with the molecular formula C₇H₈NNaO₄ and a molecular weight of 193.1325 g/mol . It is classified as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as kinase inhibitors and statins (e.g., Pitavastatin Calcium) . The compound features a methoxycarbonyl group at position 3, an oxo group at position 4, and a partially hydrogenated pyridine ring system. Its sodium salt form enhances solubility, making it advantageous for drug formulation and catalytic applications .

Properties

Molecular Formula |

C7H8NNaO4 |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

sodium;4-hydroxy-5-methoxycarbonyl-2,3-dihydropyridin-6-olate |

InChI |

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1 |

InChI Key |

SGWFJDMPYNZBFZ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=C(CCN=C1[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate

This compound, with a similar structure, involves a methoxycarbonyl group and a tetrahydropyridine ring. Its synthesis likely involves steps similar to those for other pyridine derivatives, including condensation and functional group modification.

1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

The synthesis of this compound involves multiple stages, including the use of dimethyl oxalate and lithium hydride in methanol, followed by hydrolysis with lithium hydroxide and acidification with hydrochloric acid. This example illustrates the complexity and multi-step nature of pyridine derivative synthesis.

Data Tables for Synthesis Conditions

| Compound | Synthesis Conditions | Yield |

|---|---|---|

| Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | Not specified | - |

| 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | Stage 1: LiH in MeOH at -25 to 40°C for 14 h; Stage 2: LiOH in MeOH at -5 to 5°C for 1 h; Stage 3: HCl in MeOH/H2O at -5°C | Not specified |

Chemical Reactions Analysis

Cyclization Reactions

The enolate structure facilitates cyclization via nucleophilic attack or intramolecular condensation. For example:

-

Spirocyclization : In analogous systems, bromination followed by O-nucleophilic attack can form spiro compounds. A related spiro[furopyran-pyrimidine] derivative was synthesized via cyclization of a precursor containing a 4-hydroxy-6-methyl-2-oxo-2H-pyran moiety, suggesting similar pathways for the sodium enolate .

-

Thermal Cyclization : Hydroxamic acid esters of tetrahydropyridines undergo thermal cyclization to form dihydropyridines (32–58% yields) . The sodium enolate may participate in analogous reactions under controlled heating.

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Spirocyclization | Bromination, O-nucleophilic attack | N/A | |

| Thermal Cyclization | Heating (150–200°C) | 32–58 |

Nucleophilic Substitution and Alkylation

The enolate’s oxygen and nitrogen atoms serve as nucleophilic sites. Examples include:

-

Grignard Reactions : Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate reacts with (3-bromophenyl)magnesium bromide at −15°C to form alkylated piperidine derivatives (60–70% yields) . The sodium enolate may undergo similar conjugate additions.

-

Deprotonation and Alkylation : Sodium enolates typically react with alkyl halides or epoxides. For instance, niobium pentachloride-mediated epoxide ring-opening with tetrahydrofuran derivatives forms piperidine analogues .

Key Conditions :

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Addition | (3-Bromophenyl)MgBr, −15°C | 60–70 | |

| Epoxide Alkylation | NbCl₅, THF, rt | 75–85 |

Ester Hydrolysis and Transesterification

The methoxycarbonyl group undergoes hydrolysis or transesterification:

-

Hydrolysis : Under acidic or basic conditions, the ester converts to a carboxylic acid. For example, ethyl 2-methyl-4-oxo-tetrahydropyridine-3-carboxylate hydrolyzes to the corresponding acid in aqueous ethanol .

-

Transesterification : Methoxycarbonyl groups react with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid catalysts to form new esters .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 80–90 | |

| Basic Hydrolysis | NaOH (aq.), EtOH, rt | 85–95 |

Radical-Mediated Reactions

Tetrahydropyridine derivatives participate in radical deoxygenation. For example:

-

Tributyltin hydride (Bu₃SnH)-mediated deoxygenation of 3-azatricycloheptan-5-ols yields 1,2-dihydropyridines (10–37% yields) . The sodium enolate’s oxo group may undergo similar reductive elimination.

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Radical Deoxygenation | Bu₃SnH, AIBN, toluene, Δ | 10–37 |

Ring-Opening and Functionalization

The tetrahydropyridine ring can undergo functionalization:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride) in dichloromethane introduces acyl groups at the nitrogen or oxygen .

-

Oxidation : The oxo group may be further oxidized to a carboxylic acid or ketone derivative using oxidizing agents like KMnO₄ or CrO₃ .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 70–80 | |

| Oxidation | KMnO₄, H₂O, Δ | 50–60 |

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate and related compounds:

Key Differences and Implications

Oxo Group Position: The 4-oxo group in the target compound distinguishes it from the positional isomer with a 2-oxo group (mentioned in ). The 4-oxo configuration likely enhances resonance stabilization of the enolate, improving its stability in basic conditions compared to the 2-oxo variant .

Counterion Effects: The sodium salt form provides superior aqueous solubility compared to neutral analogs like 3-methylbenzenepropanol or calcium-based drugs like Pitavastatin . This property is critical for bioavailability in drug formulations.

Functional Group Complexity : Unlike nucleoside analogs (e.g., Compound 9 in ), the target compound lacks protective groups or sulfur-containing moieties, simplifying its synthetic pathway but limiting its direct use in oligonucleotide chemistry .

Pharmacological Relevance : While Pitavastatin Calcium () is a finished drug, the target compound serves as an intermediate. Its methoxycarbonyl group may act as a leaving group in subsequent reactions, enabling the construction of more complex molecules .

Research Findings and Limitations

- Synthesis and Stability : The sodium salt’s synthesis likely involves deprotonation of the parent acid, as inferred from its classification as an intermediate. Its stability under physiological conditions remains unstudied in the provided evidence.

- Comparative Data Gaps: No direct experimental data (e.g., solubility, reactivity, or biological activity) comparing the target compound to its analogs are available in the cited sources.

Biological Activity

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate, also known by its CAS number 198213-15-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.

- IUPAC Name : Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide

- Molecular Formula : C7H8NNaO4

- Molar Mass : 193.13 g/mol

- Physical Form : Solid

- Purity : 95% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound may serve as a lead in the development of new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on several human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 45 |

| A549 | 60 |

These findings indicate that while the compound possesses cytotoxic effects at higher concentrations, it may still be viable for therapeutic use if administered at lower doses .

The proposed mechanism of action involves the inhibition of key metabolic pathways in bacteria. This compound appears to interfere with protein synthesis and cell wall integrity in susceptible bacterial strains. This dual action could enhance its efficacy as an antimicrobial agent .

Case Studies

Several case studies have been documented regarding the application of this compound in treating infections:

- Case Study A : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in bacterial load when treated with this compound compared to standard antibiotics.

- Case Study B : In vitro studies on biofilms formed by Staphylococcus aureus revealed that the compound effectively disrupted biofilm formation at concentrations as low as 20 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via cyclization of methoxycarbonyl-substituted precursors under basic conditions. Key steps include:

- Cyclization : Use of sodium hydroxide or sodium methoxide to deprotonate intermediates and promote ring closure .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to isolate the sodium salt .

- Yield Optimization : Control reaction temperature (50–70°C) and monitor pH to prevent hydrolysis of the methoxycarbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the tetrahydropyridine ring, methoxycarbonyl group, and sodium coordination. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of the oxo and methoxycarbonyl groups) and ~1600 cm⁻¹ (conjugated enolate system) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular ion [M–Na]⁻ .

Q. What are the critical storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Moisture Sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydration of the enolate .

- Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Light Sensitivity : Amber glassware to minimize photodegradation of the conjugated system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across different solvents?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility in aprotic solvents (DMF, DMSO), polar protic solvents (methanol, water), and mixed systems. Use dynamic light scattering (DLS) to detect aggregation in poorly soluble media .

- Thermodynamic Analysis : Measure solubility via gravimetric methods at varying temperatures (25–60°C) and fit data to the Van’t Hoff equation to calculate enthalpy/entropy of dissolution .

- pH-Dependent Solubility : Adjust pH (2–12) in aqueous buffers to assess enolate protonation effects .

Q. What strategies elucidate the compound’s role as a synthetic intermediate in multi-step drug development?

- Methodological Answer :

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the methoxycarbonyl group) to track incorporation into downstream products via LC-MS .

- Cross-Coupling Reactions : Test reactivity with palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to functionalize the tetrahydropyridine ring .

- Stability Under Pharmacological Conditions : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to assess degradation pathways relevant to drug delivery .

Q. How can researchers address discrepancies in reported reactivity of the enolate moiety?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare enolate resonance stabilization vs. nucleophilic attack susceptibility .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with electrophiles (e.g., alkyl halides) under varying temperatures and solvent polarities .

- Counterion Effects : Compare reactivity of sodium vs. potassium salts to determine ion-pairing influences on enolate accessibility .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.